molecular formula C11H17NO B2483840 N-(4-methylidenecyclohexyl)cyclopropanecarboxamide CAS No. 2097930-45-3

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide

Cat. No. B2483840
CAS RN: 2097930-45-3
M. Wt: 179.263
InChI Key: MZNDRUAWCVSZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohexyl and cyclopropanecarboxamide derivatives often involves multi-step organic reactions, including nucleophilic substitution, esterification, and amidation processes. For instance, a synthesis method for related compounds might start from readily available precursors like cyclohexanecarboxylic acid, followed by activation and subsequent reaction with appropriate amine and cyclopropane derivatives under controlled conditions to ensure the formation of the desired carboxamide linkage (Pokhodylo, Slyvka, & Pavlyuk, 2021).

Molecular Structure Analysis

The molecular structure of cyclohexyl cyclopropanecarboxamide derivatives is characterized by distinct ring systems, where the cyclohexane ring often adopts a chair conformation due to its stability. The cyclopropane ring introduces strain into the molecule, affecting its reactivity. The carboxamide linkage plays a crucial role in stabilizing the molecule through hydrogen bonding and electronic effects, influencing the overall geometry and electronic distribution (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

Compounds similar to “N-(4-methylidenecyclohexyl)cyclopropanecarboxamide” participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and hydrogenation processes. These reactions are pivotal for modifying the compound’s structure and introducing functional groups that can alter its chemical properties significantly (Liu & Yu, 2016).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure. Factors like molecular weight, polarity, and the presence of functional groups influence their boiling and melting points, solubility in different solvents, and crystallinity. The rigid structure induced by the cyclohexane and cyclopropane rings can affect the compound’s volatility and solubility profile (Cresswell et al., 2013).

Chemical Properties Analysis

The chemical properties of “N-(4-methylidenecyclohexyl)cyclopropanecarboxamide” derivatives are influenced by their functional groups. The carboxamide group, in particular, contributes to the compound's acidity, reactivity towards nucleophiles, and hydrogen bonding capacity. These properties are crucial for the compound’s interactions with biological systems and its potential applications in material science and medicinal chemistry (Zhou et al., 2021).

  • Synthesis and characterization insights can be found in the works by Pokhodylo, Slyvka, & Pavlyuk (2021) and Özer, Arslan, VanDerveer, & Külcü (2009) (Pokhodylo et al., 2021), (Özer et al., 2009).
  • For chemical reactions and properties, refer to the study by Liu & Yu (2016) (Liu & Yu, 2016).
  • Physical properties analysis is explored in Cresswell et al. (2013) (Cresswell et al., 2013).
  • Chemical properties analysis is discussed in Zhou et al. (2021) (Zhou et al., 2021).

Scientific Research Applications

Catalytic Applications

The development and use of catalysts in chemical reactions is a crucial area of research. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride have shown significant activity and selectivity in the hydrogenation of phenol to cyclohexanone, a vital intermediate in the chemical industry. This reaction proceeds efficiently under mild conditions, offering a high conversion rate and selectivity towards cyclohexanone, which is significant for sustainable chemical synthesis (Yong Wang et al., 2011).

Pharmacological Research

In pharmacological studies, derivatives of cyclohexane and cyclopropane, such as cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, have been synthesized and evaluated for their efficacy against certain types of cancer. These compounds have demonstrated significant therapeutic potential in preclinical models (T. Johnston et al., 1984).

Materials Science

Research in materials science has explored the synthesis and characterization of various cyclohexanecarboxamide derivatives, investigating their potential applications in the development of new materials. For example, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized, showing promise for various applications due to their unique structural and chemical properties (Cemal Koray Özer et al., 2009).

Chemical Synthesis

In chemical synthesis, cyclohexane-1,3-dione derivatives serve as key precursors for a wide range of biologically active molecules. These derivatives facilitate the synthesis of various heterocycles, natural products, and bioactive compounds, showcasing their versatility and importance in synthetic organic chemistry (D. Sharma et al., 2021).

Future Directions

: Ge, Z.-P., Xu, J.-B., Zhao, P., Zhou, Y., Zuo, J.-P., Zhao, J.-X., & Yue, J.-M. (2023). Highly Oxygenated Cephalotane-Type Diterpenoids from Cephalotaxus fortunei var. alpina and C. sinensis. Biological and Medicinal Chemistry. Link : Defant, A., & Mancini, I. (2023). A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. Marine Drugs, 21(10), 511. Link : Article: Introducing Complex NMR Mixtures at the Undergraduate Level: A Laboratory Experiment for the Structural Analysis of Endo and Exo Norbornene Isomers. Link

properties

IUPAC Name

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h9-10H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNDRUAWCVSZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.